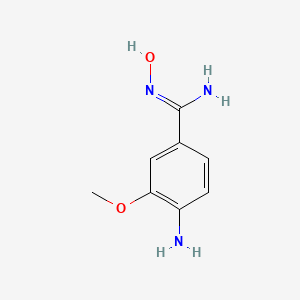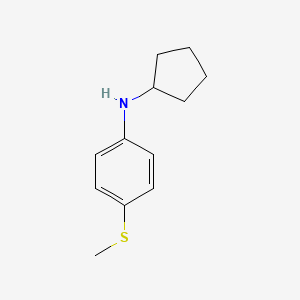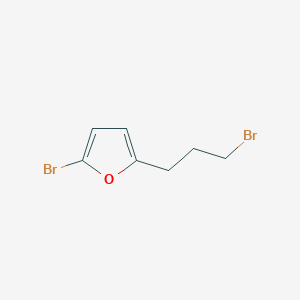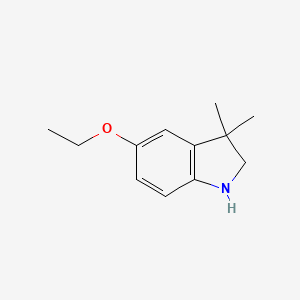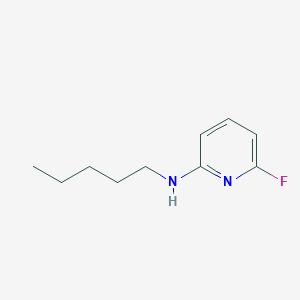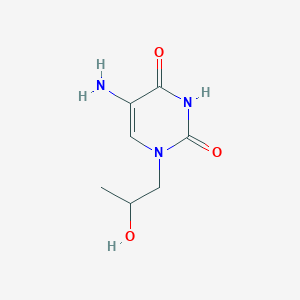
5-Ethyl-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. Copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of benzofuran rings . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This process can modify the compound’s electronic properties, affecting its biological activity.
Substitution: Common in benzofuran chemistry, substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogenated or alkylated groups .
Scientific Research Applications
5-Ethyl-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Benzofuran: The parent compound without the ethyl and hydroxyl substituents.
Benzopyran: Contains an additional oxygen atom in the ring structure.
Uniqueness: 5-Ethyl-1-benzofuran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl group and hydroxyl group can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-ethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h3-6,11H,2H2,1H3 |
InChI Key |
UKHQIRVVDZLGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
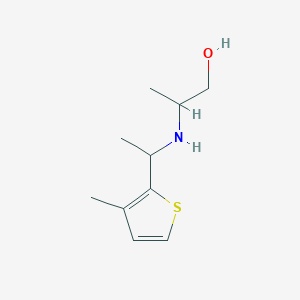
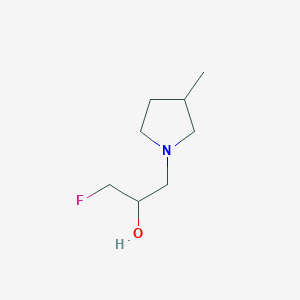
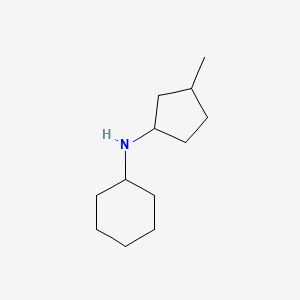
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289874.png)
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13289878.png)
